5-Phenyl-4-pentyn-1-ol
Overview
Description
5-Phenyl-4-pentyn-1-ol: is an organic compound with the molecular formula C11H12O . It is a colorless to pale yellow liquid that is used in various chemical reactions and applications. The compound features a phenyl group attached to a pentyn-1-ol structure, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-pentyn-1-ol, is known to be used as a reactant in the synthesis of (+)-serinolamide a, a cannabinoid cb1 receptor agonist . This suggests that 5-Phenyl-4-pentyn-1-ol might also interact with similar targets.
Mode of Action
4-pentyn-1-ol, a structurally similar compound, is known to undergo cycloisomerization . It’s plausible that this compound might exhibit similar chemical behavior.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s known to be light-sensitive , suggesting that exposure to light might affect its stability and efficacy. Additionally, safety data indicates that it forms explosive mixtures with air on intense heating , implying that temperature could also influence its stability.
Biochemical Analysis
Biochemical Properties
5-Phenyl-4-pentyn-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been used as a starting reagent in the stereoselective total synthesis of antimicrobial marine metabolites . The compound’s interactions with enzymes such as cycloisomerases facilitate the formation of complex molecular structures, highlighting its importance in synthetic organic chemistry .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the synthesis of antimicrobial agents, which in turn impacts cellular defense mechanisms . Additionally, its role in ring-opening polymerization reactions underscores its potential in altering cellular structures and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, the compound’s ability to undergo cycloisomerization reactions is facilitated by its interaction with specific enzymes, leading to the formation of new molecular entities . These interactions can result in changes in gene expression and enzyme activity, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, allowing for prolonged experimental use . Its degradation products and their impact on cellular processes need to be carefully monitored to ensure accurate experimental outcomes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the synthesis of antimicrobial agents . At higher doses, it may cause toxic or adverse effects, necessitating careful dosage optimization in experimental settings . Understanding the threshold effects and potential toxicity is crucial for its safe and effective use in research .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter metabolite levels within cells . The compound’s role in the synthesis of antimicrobial agents further underscores its importance in metabolic pathways related to cellular defense mechanisms .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential as a therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Phenyl-4-pentyn-1-ol involves the coupling of iodobenzene with pent-1-yn-5-ol using copper(I) iodide and tetrakis(triphenylphosphine)palladium as catalysts. The reaction is typically carried out in the presence of triethylamine at room temperature for 30 minutes, followed by heating at 60°C for 18 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar catalytic coupling reactions. The scalability of these reactions allows for the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Phenyl-4-pentyn-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: 5-Phenylpentanol.
Substitution: Various substituted phenylpentynes depending on the reagent used.
Scientific Research Applications
Chemistry: 5-Phenyl-4-pentyn-1-ol is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: While not a drug itself, this compound is used in the synthesis of medicinal compounds, contributing to the development of new therapies.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
4-Pentyn-1-ol: Similar structure but lacks the phenyl group.
5-Hexyn-1-ol: Similar structure with an additional carbon in the chain.
4-Penten-1-ol: Similar structure but with a double bond instead of a triple bond.
Uniqueness: 5-Phenyl-4-pentyn-1-ol is unique due to the presence of both a phenyl group and a triple bond, which provides distinct reactivity and stability compared to its analogs. The phenyl group enhances its utility in organic synthesis by offering additional sites for functionalization and interaction.
Properties
IUPAC Name |
5-phenylpent-4-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBCRIBCSOQZFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456496 | |
Record name | 5-phenyl-4-pentyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24595-58-2 | |
Record name | 5-phenyl-4-pentyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Phenyl-4-pentyn-1-ol in the context of the research article?
A1: this compound serves as a model substrate to investigate the efficiency and stereoselectivity of a specific copper(I) catalyst in intramolecular hydroalkoxylation reactions []. This reaction involves the addition of the alcohol (–OH) group across the carbon-carbon triple bond within the same molecule, leading to the formation of a cyclic ether product.
Q2: What is the outcome of reacting this compound with the copper(I) catalyst mentioned in the study?
A2: The reaction of this compound with (IPr)Cu(Me) (IPr = 1,3-bis(2,6-diisopropylphenyl)-imidazol-2-ylidene) catalyst yields (Z)-2-benzylidene-tetrahydrofuran as the major product []. This highlights the catalyst's ability to promote cyclization with high stereoselectivity, favoring the formation of the (Z)-isomer.
Q3: What insights do the experimental and computational studies provide about the reaction mechanism?
A3: The proposed mechanism, supported by both experimental and DFT calculations, suggests that the reaction proceeds through a two-step process []. Initially, the alkyne group of this compound inserts into the Cu–O bond of the copper-alkoxide intermediate. This is followed by protonolysis upon reaction with another molecule of this compound, releasing the cyclic ether product and regenerating the active catalyst.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.